2-(pyridin-3-yl)cyclohexan-1-ol
Description
2-(Pyridin-3-yl)cyclohexan-1-ol is a chiral organic compound consisting of a cyclohexanol backbone substituted at the 2-position with a pyridine ring (attached via its 3-position). Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol (calculated). The compound exists as a racemic mixture, as indicated by its CAS entry (1354353-65-3) in Enamine Ltd’s building blocks catalogue, labeled as rac-(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol . The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, while the cyclohexanol group contributes to conformational flexibility and hydrophilicity.
Properties
CAS No. |
131356-81-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyridine derivatives under specific conditions. One common method is the Grignard reaction, where a pyridine Grignard reagent reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyridine-substituted cyclohexanones. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of 2-(pyridin-3-yl)cyclohexanone or 2-(pyridin-3-yl)cyclohexanoic acid.
Reduction: Formation of 2-(piperidin-3-yl)cyclohexanol.
Substitution: Formation of 2-(pyridin-3-yl)cyclohexyl halides or amines.
Scientific Research Applications
2-(pyridin-3-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 2-(pyridin-3-yl)cyclohexan-1-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance:
Key Observations:
- Substituent Effects: The pyridin-3-yl group in this compound enhances polarity compared to simpler cyclohexanol derivatives like 2-cyclohexen-1-ol, which lacks aromaticity. This difference likely impacts solubility and binding interactions in biological systems.
- Biological Relevance: While this compound is primarily a synthetic building block, its structural analog CHEMBL1986943 demonstrates potent LRRK2 inhibition (pKi = 8.1). The latter’s chloropyrimidine and pyrrolopyridine substituents enhance lipophilicity and target affinity, suggesting that modifications to the pyridine or cyclohexanol groups in the parent compound could yield bioactive derivatives .
- Synthetic Utility: The malonate intermediate in (–)-actinophyllic acid synthesis () shares conformational complexity with this compound, emphasizing the role of stereochemistry in multi-step syntheses. Both compounds require chiral resolution for enantiopure production .
Spectral and Crystallographic Analysis
- IR spectra would display O–H stretching (~3200-3600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Crystallography : The SHELX system () is widely used for refining crystal structures of small molecules. If crystallized, This compound could be analyzed via SHELXL to determine hydrogen-bonding patterns between the hydroxyl and pyridine groups .
Q & A
Q. What are the common synthetic routes for preparing 2-(pyridin-3-yl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with cyclohexanol precursors. For example, rac-(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol is synthesized via stereoselective addition of pyridinyl Grignard reagents to cyclohexanone, followed by chiral resolution . Optimization strategies include:
- Catalytic Systems : Use of transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and yields.
- Temperature Control : Low temperatures (−20°C to 0°C) minimize side reactions like over-alkylation.
Purity can be enhanced via recrystallization in ethanol/water mixtures or chromatographic separation (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm resolves stereoisomers and quantifies purity .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, pyridinyl protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 206.12) .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals .
Advanced Research Questions
Q. How can X-ray crystallography (e.g., SHELX refinement) resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by iteratively minimizing differences between observed and calculated structure factors. For racemic mixtures (e.g., rac-(1R,2S) isomers), twin refinement or Flack parameter analysis distinguishes enantiomers . Key steps:
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
- Density Maps : Electron density maps validate hydrogen-bonding networks (e.g., hydroxyl-pyridinyl interactions) .
Contradictions in reported stereochemistry often arise from poor crystal quality or incorrect space group assignment .
Q. What strategies are employed to analyze the biological activity of this compound, particularly its interaction with macromolecular targets?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (e.g., values) for enzymes or receptors.
- Molecular Docking : PyMOL or AutoDock simulate interactions (e.g., hydrogen bonds between hydroxyl and ATP-binding pockets) .
- Mutagenesis Studies : Replace key residues (e.g., His304 in kinases) to validate binding mechanisms .
Structural analogs with pyrazolyl groups show enhanced activity due to stronger π-π stacking, suggesting scaffold optimization pathways .
Q. How do variations in substituent groups (e.g., pyridinyl vs. pyrazolyl) on the cyclohexanol scaffold influence physicochemical properties like logP and aqueous solubility?
- Methodological Answer :
- logP : Measured via shake-flask or computational methods (e.g., MarvinSketch). Pyridinyl groups increase hydrophilicity (logP ~1.2) compared to pyrazolyl analogs (logP ~2.5) due to nitrogen electronegativity .
- Solubility : Thermodynamic solubility assays in PBS (pH 7.4) show pyridinyl derivatives have higher solubility (≥5 mg/mL) than lipophilic tert-butylphenoxy analogs (<1 mg/mL) .
- Table : Key Physicochemical Data
| Substituent | logP | Aqueous Solubility (mg/mL) |
|---|---|---|
| Pyridin-3-yl | 1.2 | 5.2 |
| Pyrazol-5-yl | 2.5 | 2.1 |
| 4-tert-Butylphenoxy | 4.46 | 0.8 |
| Data compiled from |
Contradiction Analysis
- Stereochemical Purity : Racemic mixtures (e.g., rac-(1R,2S) ) in synthesis vs. enantiopure forms in biological assays may explain divergent activity reports. Chiral HPLC or enzymatic resolution is critical for consistency .
- Biological Activity : Pyridinyl derivatives may show lower cytotoxicity than pyrazolyl analogs due to reduced metabolic activation, requiring careful toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
